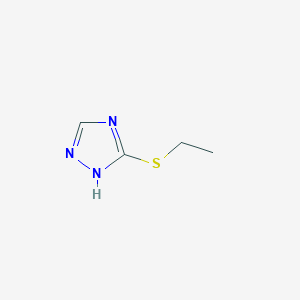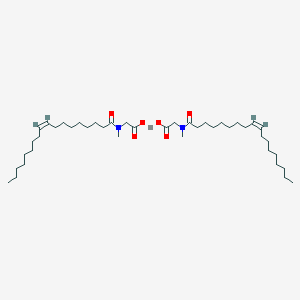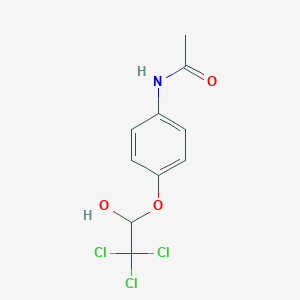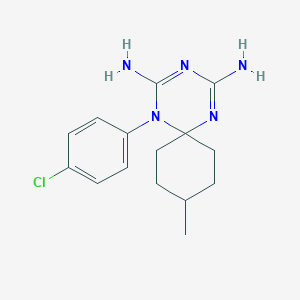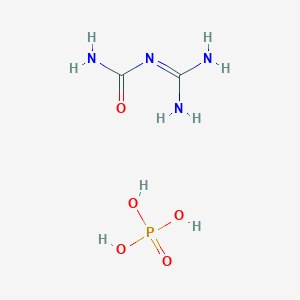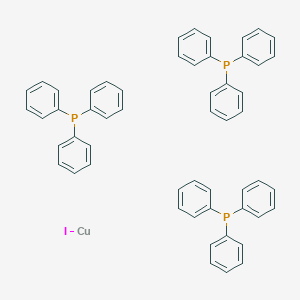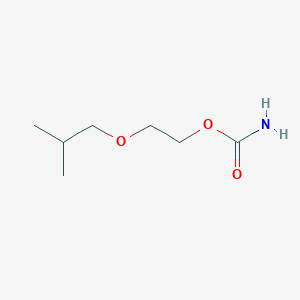
2-(2-Methylpropoxy)ethyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropoxy)ethyl carbamate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and anxiety disorders. It was first introduced in the 1990s and has since gained popularity due to its efficacy and safety profile.
Mechanism Of Action
2-(2-Methylpropoxy)ethyl carbamate works by inhibiting the activity of MAO-A, an enzyme that breaks down monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-Methylpropoxy)ethyl carbamate increases the levels of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemical And Physiological Effects
2-(2-Methylpropoxy)ethyl carbamate has been shown to have a number of biochemical and physiological effects in addition to its antidepressant and anxiolytic properties. It has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. It also has anti-inflammatory properties and has been shown to reduce the levels of inflammatory cytokines in the brain.
Advantages And Limitations For Lab Experiments
2-(2-Methylpropoxy)ethyl carbamate has several advantages for use in lab experiments. It has a relatively short half-life, which allows for more rapid onset and offset of its effects. It is also well-tolerated and has a low incidence of side effects, which minimizes the potential for confounding variables in experiments. However, one limitation of 2-(2-Methylpropoxy)ethyl carbamate is that it is selective for MAO-A, which may limit its usefulness in studies that require inhibition of both MAO-A and MAO-B.
Future Directions
There are several potential future directions for research on 2-(2-Methylpropoxy)ethyl carbamate. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and may be able to protect against oxidative stress in the brain. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory effects and its effects on the HPA axis.
Synthesis Methods
2-(2-Methylpropoxy)ethyl carbamate is synthesized by the reaction of 2-(2-methylpropoxy) ethylamine with cyanogen bromide. The resulting intermediate is then reacted with ethyl chloroformate to form 2-(2-Methylpropoxy)ethyl carbamate. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Scientific Research Applications
2-(2-Methylpropoxy)ethyl carbamate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing anxiety symptoms in clinical trials. Its safety profile and low incidence of side effects make it an attractive option for patients who cannot tolerate other antidepressant medications.
properties
CAS RN |
16006-09-0 |
|---|---|
Product Name |
2-(2-Methylpropoxy)ethyl carbamate |
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
2-(2-methylpropoxy)ethyl carbamate |
InChI |
InChI=1S/C7H15NO3/c1-6(2)5-10-3-4-11-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |
InChI Key |
LHHRXPZWJKRFDH-UHFFFAOYSA-N |
SMILES |
CC(C)COCCOC(=O)N |
Canonical SMILES |
CC(C)COCCOC(=O)N |
Other CAS RN |
16006-09-0 |
synonyms |
Carbamic acid 2-isobutoxyethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



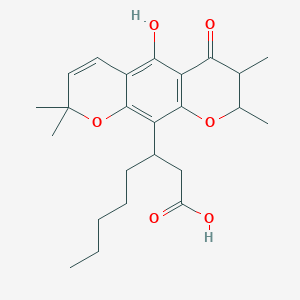
![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)
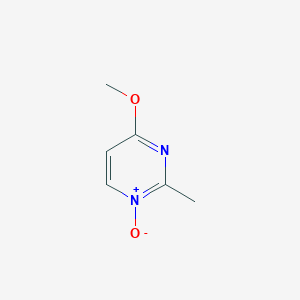
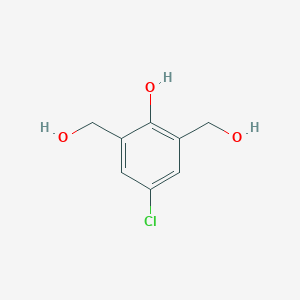
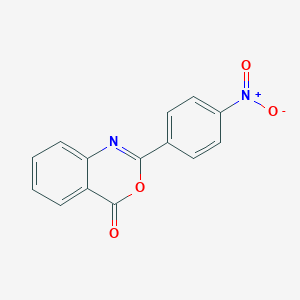
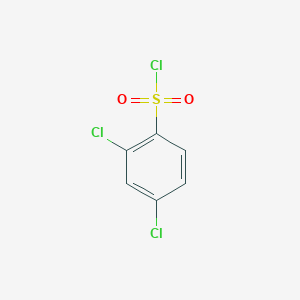
![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)
